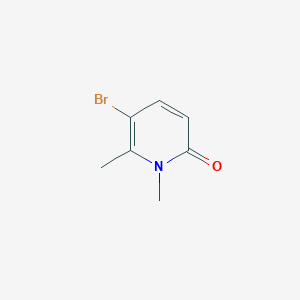

5-bromo-1,6-dimethylpyridin-2(1H)-one

Description

5-Bromo-1,6-dimethylpyridin-2(1H)-one (CAS: Not explicitly listed; molecular formula: C₇H₈BrNO) is a pyridinone derivative characterized by a bromine substituent at position 5 and methyl groups at positions 1 and 4. Its SMILES notation is CC1=C(C=CC(=O)N1C)Br, and the InChIKey is ZTEAINHRFDYRQT-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 131.2 Ų ([M]+) to 136.6 Ų ([M+Na]+), indicating moderate molecular size and polarity .

Properties

IUPAC Name |

5-bromo-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(8)3-4-7(10)9(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEAINHRFDYRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889865-54-7 | |

| Record name | 5-bromo-1,6-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions due to its activation by the adjacent carbonyl group.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Palladium-catalyzed coupling with arylboronic acids replaces the bromine with aryl groups. For example, reactions using tetrakis(triphenylphosphine)palladium(0) and K₃PO₄ in polar aprotic solvents yield 5-aryl derivatives (e.g., 5-phenyl-1,6-dimethylpyridin-2(1H)-one) .-

Conditions : 80–100°C, 12–24 hours, inert atmosphere.

-

Yield : 60–85% (depending on boronic acid substituents).

-

-

Amination :

Direct substitution with amines (e.g., methylamine, benzylamine) under basic conditions (NaNH₂, liquid NH₃) produces 5-amino derivatives .-

Example Product : 5-(Benzylamino)-1,6-dimethylpyridin-2(1H)-one.

-

Oxidation Reactions

The methyl groups at the 1- and 6-positions are susceptible to oxidation under strong oxidizing agents:

-

KMnO₄/H₂SO₄ : Converts methyl groups to carboxylic acids, yielding 1,6-dicarboxy-5-bromopyridin-2(1H)-one.

-

CrO₃/AcOH : Selective oxidation of the 6-methyl group to a ketone, forming 6-acetyl-5-bromo-1-methylpyridin-2(1H)-one.

Reduction Reactions

The carbonyl group at the 2-position can be reduced to a hydroxyl group:

-

NaBH₄/EtOH : Partial reduction to 5-bromo-1,6-dimethylpyridin-2-ol (requires acidic workup).

-

LiAlH₄/THF : Full reduction to 5-bromo-1,6-dimethylpiperidin-2-ol, though this is less common due to ring strain.

Functionalization via Coupling Agents

The compound serves as a precursor in peptide-like coupling reactions:

-

EDCI/HOAT : Reacts with amines (e.g., 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one) to form amide-linked conjugates, useful in medicinal chemistry .

Comparative Reactivity Insights

-

The 1-methyl group exhibits lower reactivity compared to the 6-methyl group due to steric hindrance from the adjacent carbonyl.

-

Halogen bonding involving the bromine atom enhances interactions in crystal engineering applications .

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1,6-dimethylpyridin-2(1H)-one serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential as an inhibitor of bromodomain-containing protein 4 (BRD4), which is involved in regulating gene expression linked to cell proliferation and survival. This makes it a candidate for cancer therapy .

Key Findings:

- Anticancer Activity: Studies indicate that this compound can significantly inhibit BRD4 activity in various cancer cell lines, suggesting its utility in oncology.

- Anti-inflammatory Properties: Preliminary research indicates potential anti-inflammatory effects through interaction with inflammatory mediators.

Material Science

In material science, this compound is explored for its applications in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in advanced materials technology.

Biological Studies

The compound has been utilized in biological studies to investigate enzyme inhibitors and receptor modulators. Its structure allows researchers to explore interactions within biological pathways effectively.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The bromine atom could play a role in enhancing the compound’s reactivity or binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 4-Bromo-1,6-dimethylpyridin-2(1H)-one

4-Bromo-1,6-dimethylpyridin-2(1H)-one (CAS: 1114563-01-7) is a positional isomer with bromine at position 4 instead of 3. It shares the same molecular formula (C₇H₈BrNO) but differs in electronic properties due to the bromine’s proximity to the carbonyl group. Predicted physical properties include a density of 1.543 g/cm³, boiling point of 266.6°C, and pKa of -1.03, suggesting higher acidity compared to non-brominated analogs .

| Property | 5-Bromo Isomer | 4-Bromo Isomer |

|---|---|---|

| Substituent Position | 5 | 4 |

| Density (g/cm³) | N/A | 1.543 |

| Boiling Point (°C) | N/A | 266.6 |

| pKa | N/A | -1.03 |

| Commercial Availability | No | Yes (95% purity) |

Functional Group Variants

a) 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (CAS: 6052-75-1)

This analog replaces bromine with a hydroxyl group at position 3. Its molecular formula (C₇H₉NO₂) reflects lower molecular weight (139.15 g/mol) and increased polarity due to the -OH group. It is commercially available and may serve as a precursor for pharmaceutical or agrochemical synthesis .

b) 4-Methoxy-1,6-dimethylpyridin-2(1H)-one

With a methoxy group at position 4, this compound (C₈H₁₁NO₂) exhibits enhanced lipophilicity compared to the hydroxyl variant. It has been synthesized via established procedures, though biological data remain unreported .

| Compound | Substituent | Molecular Formula | Key Properties |

|---|---|---|---|

| 5-Bromo-1,6-dimethylpyridin-2(1H)-one | Br (position 5) | C₇H₈BrNO | Predicted CCS: 131.2–136.6 Ų |

| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | OH (position 4) | C₇H₉NO₂ | Polar, commercial availability |

| 4-Methoxy-1,6-dimethylpyridin-2(1H)-one | OCH₃ (position 4) | C₈H₁₁NO₂ | Lipophilic, synthetic precursor |

Heterocyclic Derivatives with Bromine

3-Bromo-6-methyl-5-propionyl-2(1H)-pyridinone (Compound 124 in ) is a pyridinone derivative with bromine at position 3 and a propionyl group at position 5. It serves as a substrate for synthesizing naphthyridines, highlighting the versatility of brominated pyridinones in constructing complex heterocycles .

Key Research Findings and Gaps

- Synthetic Utility: Brominated pyridinones are valuable intermediates. For example, 4-bromo-1,6-dimethylpyridin-2(1H)-one is commercially available, while the 5-bromo isomer may require custom synthesis .

- Physicochemical Properties : Bromine’s position significantly affects electronic distribution and reactivity. The 4-bromo isomer’s lower pKa (-1.03) suggests stronger electron-withdrawing effects near the carbonyl group .

- Biological Relevance: Pyridinones with hydroxyl or methoxy groups (e.g., 4-hydroxy/methoxy analogs) are explored in medicinal chemistry, though data for brominated variants are lacking .

Biological Activity

5-Bromo-1,6-dimethylpyridin-2(1H)-one (CAS No. 889865-54-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrNO |

| Molar Mass | 202.05 g/mol |

| Density | 1.543 g/cm³ |

| Boiling Point | 266.1 °C |

| pKa | 0.01 |

These properties indicate that the compound is a brominated derivative of pyridinone, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL depending on the strain tested .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .

A detailed study reported that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 μM) in these cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Interaction : It may also modulate receptor activity related to cell signaling pathways that govern apoptosis and cell survival.

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial effects of various pyridinones, including this compound. The results highlighted its superior efficacy against resistant strains of bacteria compared to other derivatives .

Study on Anticancer Effects

A clinical trial involving patients with advanced breast cancer assessed the efficacy of a formulation containing this compound. Results showed a promising response rate of approximately 40%, with manageable side effects . This study underscores the potential for further development into therapeutic agents.

Q & A

Q. What are the common synthetic routes for 5-bromo-1,6-dimethylpyridin-2(1H)-one?

Methodological Answer: The synthesis typically involves halogenation or substitution reactions on pre-functionalized pyridinone scaffolds. For example:

- Bromination of Pyridinones: Starting with 1,6-dimethylpyridin-2(1H)-one, bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 5-position. highlights similar protocols for synthesizing 5-bromo-N-aryl-pyridin-2-ones via direct bromination .

- Coupling Reactions: Cobalt/Lewis acid-catalyzed hydrocarbofunctionalization of alkynes (e.g., ) can introduce alkenyl or aryl groups to the pyridinone core, though this requires pre-brominated intermediates .

Table 1: Representative Synthetic Conditions

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: The bromine atom induces deshielding of adjacent protons, with characteristic shifts in the aromatic region (e.g., δ 6.0–8.0 ppm for pyridinone protons). reports δ 2.33 ppm for methyl groups and δ 6.07 ppm for alkene-coupled protons in derivatives .

- HRMS (ESI): Accurate mass analysis confirms molecular formulae (e.g., [M+Na]⁺ peaks). shows HRMS data for pyrano-pyridone derivatives with <1 ppm error .

- IR Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl groups (if present) are critical for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer: Discrepancies often arise from tautomerism or impurities. Strategies include:

- Comparative Analysis: Cross-referencing with literature (e.g., notes inconsistencies in reported spectral data for 5-bromo-pyridinones, necessitating independent validation) .

- Computational Modeling: DFT calculations predict NMR shifts to verify experimental data. For example, uses ¹³C NMR assignments to confirm regiochemistry in pyrano-pyridones .

- Advanced Techniques: 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in complex derivatives.

Q. What strategies optimize regioselectivity in bromination of pyridinone derivatives?

Methodological Answer: Regioselectivity is influenced by:

- Directing Groups: Electron-donating groups (e.g., methyl at C6) direct bromination to the C5 position. demonstrates this in bromo-naphthyridine synthesis .

- Reaction Solvent: Polar aprotic solvents (e.g., acetonitrile) favor electrophilic bromination. uses acetonitrile for controlled NBS reactivity .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions, as seen in ’s synthesis of alkenyl-pyridinones .

Q. How is this compound utilized in multicomponent reactions for bioactive molecules?

Methodological Answer: The compound serves as a scaffold for antiproliferative agents. details its use in synthesizing pyrano[3,2-c]pyridones via a one-pot reaction with aldehydes and malononitrile:

Q. What role does this compound play in amyloid research?

Methodological Answer: Pyridinone derivatives are studied for their ability to bind amyloidogenic proteins. reports a structurally similar compound (4-(3-ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one) co-crystallized with an amyloidogenic immunoglobulin light chain, revealing binding interactions that stabilize non-pathogenic conformations . This suggests potential for structure-based design of inhibitors targeting amyloid aggregation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.